

Biotin-PEG11-SH: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Biotin-peg11-SH

Cat. No.: B14787585

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, characterization, and applications of **Biotin-PEG11-SH**, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and diagnostic development.

Introduction

Biotin-PEG11-SH is a chemical modification reagent that incorporates a biotin moiety, a polyethylene glycol (PEG) spacer with 11 ethylene glycol units, and a terminal sulfhydryl (-SH) group. The biotin group provides high-affinity binding to avidin and streptavidin, making it an invaluable tool for purification, detection, and immobilization of biomolecules. The hydrophilic PEG spacer enhances solubility, reduces steric hindrance, and minimizes non-specific interactions. The reactive thiol group allows for covalent conjugation to various substrates, including maleimide-functionalized molecules and gold surfaces.

Physicochemical Properties

A summary of the key physicochemical properties of **Biotin-PEG11-SH** is presented in the table below.

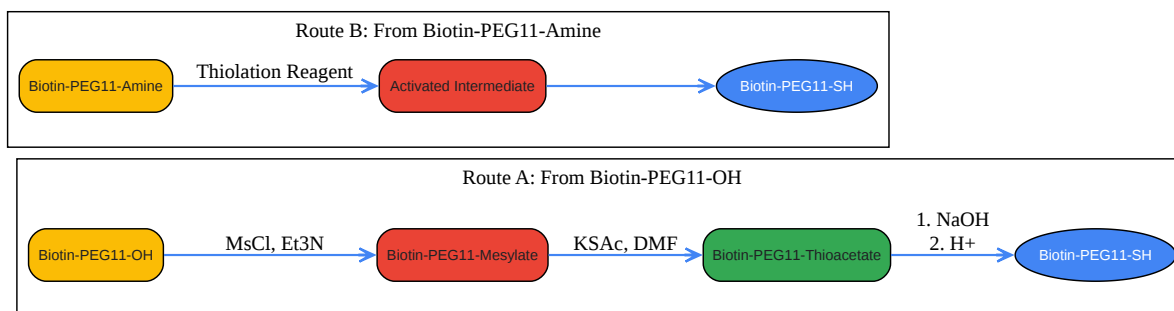
Property	Value
Molecular Formula	C ₃₄ H ₆₅ N ₃ O ₁₃ S ₂
Molecular Weight	788.02 g/mol
CAS Number	1650579-23-9
Appearance	White to off-white solid
Solubility	Soluble in water, DMSO, DMF
Purity	Typically >95%
Storage Conditions	Store at -20°C, protect from moisture

Synthesis of Biotin-PEG11-SH

A detailed, step-by-step synthesis protocol for **Biotin-PEG11-SH** is not readily available in public literature. However, a representative synthesis can be postulated based on established methods for the conversion of hydroxyl or amine-terminated PEG chains to thiols. A common approach involves the activation of a terminal hydroxyl group of a Biotin-PEG11-OH precursor with a good leaving group, such as mesylate or tosylate, followed by nucleophilic substitution with a thiol-containing reagent.

Below is a plausible multi-step synthesis pathway starting from a commercially available Biotin-PEG11-amine or Biotin-PEG11-OH.

Synthesis Pathway



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Caption: Plausible synthetic routes to **Biotin-PEG11-SH**.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on the conversion of a hydroxyl-terminated PEG to a thiol via a mesylate intermediate.

Step 1: Mesylation of Biotin-PEG11-OH

- Dissolve Biotin-PEG11-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C in an ice bath.
- Add triethylamine (Et₃N, 1.5 equivalents) dropwise to the solution.
- Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.
- Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Biotin-PEG11-OMs.

Step 2: Thioacetylation

- Dissolve the crude Biotin-PEG11-OMs in anhydrous dimethylformamide (DMF).
- Add potassium thioacetate (KSAC, 3 equivalents) to the solution.
- Heat the reaction mixture to 60-70°C and stir for 12-16 hours under an inert atmosphere.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Biotin-PEG11-SAC.

Step 3: Hydrolysis to Thiol

- Dissolve the crude Biotin-PEG11-SAC in a mixture of methanol and water.
- Add a solution of sodium hydroxide (NaOH, 3-5 equivalents) and stir the mixture at room temperature for 2-4 hours under an inert atmosphere.
- Monitor the deprotection by TLC.
- Upon completion, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
- Extract the product with an organic solvent (e.g., DCM).
- Wash the combined organic layers with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product, **Biotin-PEG11-SH**, by column chromatography.

Characterization Data

¹H NMR Spectroscopy

The structure of **Biotin-PEG11-SH** can be confirmed by ¹H NMR spectroscopy. A representative spectrum would show characteristic peaks for the biotin moiety, the repeating ethylene glycol units of the PEG spacer, and the terminal thiol group.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

- ~6.5-7.0 (br s, 2H): Ureido protons of biotin.
- ~4.5 (m, 1H), ~4.3 (m, 1H): Protons on the carbons adjacent to the sulfur and nitrogen in the biotin ring.
- ~3.6 (s, 44H): Methylene protons of the PEG chain (-O-CH₂-CH₂-O-).
- ~3.4 (t, 2H): Methylene protons adjacent to the terminal thiol group (-CH₂-SH).
- ~3.1 (m, 1H): Proton on the carbon adjacent to the sulfur in the biotin ring.
- ~2.9 (dd, 1H), ~2.7 (d, 1H): Methylene protons on the biotin ring.
- ~2.2 (t, 2H): Methylene protons of the valeric acid side chain of biotin.
- ~1.7-1.4 (m, 6H): Methylene protons of the valeric acid side chain of biotin.
- ~1.3 (t, 1H): Thiol proton (-SH).

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry and HPLC

As of the last update, specific public-domain mass spectrometry (e.g., ESI-MS) and HPLC data for **Biotin-PEG11-SH** were not available. However, for quality control purposes, the following analyses are recommended:

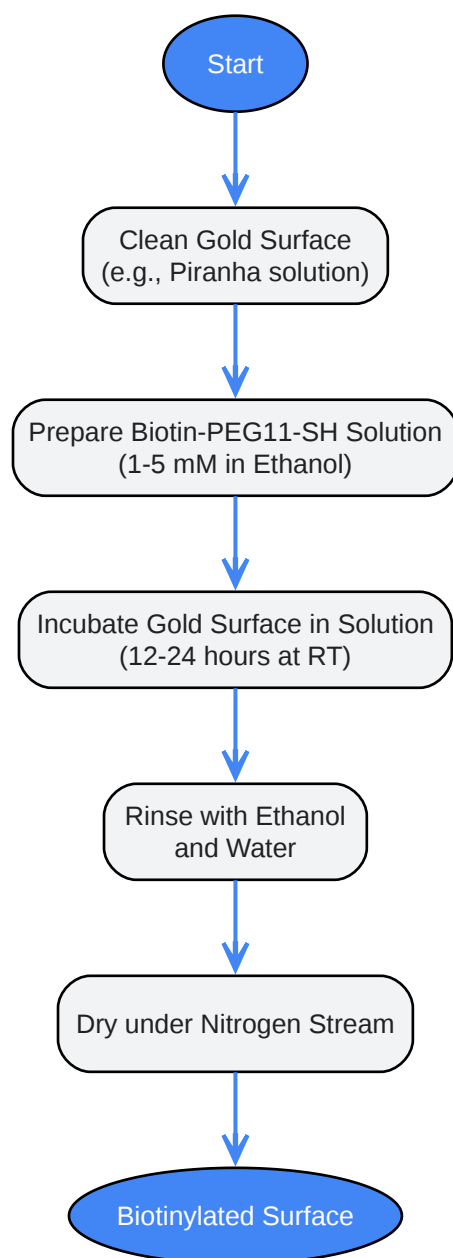
- **Electrospray Ionization Mass Spectrometry (ESI-MS):** This technique would be used to confirm the molecular weight of the synthesized compound. The expected $[M+H]^+$ ion would be at m/z 789.02.
- **High-Performance Liquid Chromatography (HPLC):** Purity is typically assessed by reverse-phase HPLC (RP-HPLC). A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). The chromatogram should show a single major peak corresponding to the product.

Experimental Protocols for Applications

Biotin-PEG11-SH is a versatile reagent for various bioconjugation applications. Below are detailed protocols for two common uses.

Biotinylation of Gold Surfaces

This protocol describes the formation of a self-assembled monolayer (SAM) of **Biotin-PEG11-SH** on a gold surface.



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Caption: Workflow for biotinylating a gold surface.

Protocol:

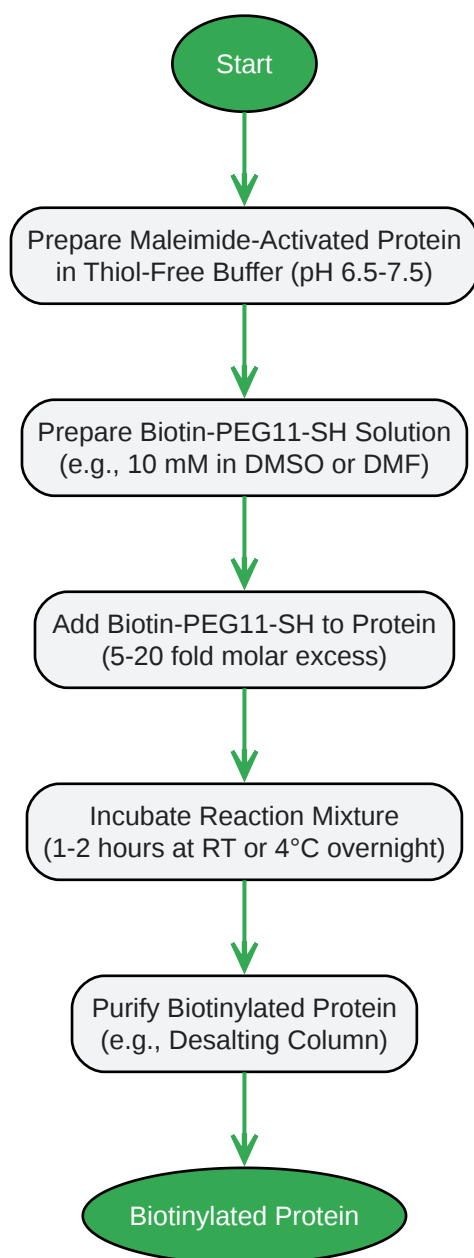
- **Clean the Gold Surface:** Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by immersing the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution:

Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the surface extensively with deionized water and then with ethanol.

- Prepare **Biotin-PEG11-SH** Solution: Prepare a 1-5 mM solution of **Biotin-PEG11-SH** in absolute ethanol.
- Incubation: Immerse the cleaned gold substrate in the **Biotin-PEG11-SH** solution. Allow the self-assembled monolayer to form by incubating for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
- Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules. Follow with a rinse with deionized water.
- Drying: Dry the biotinylated gold surface under a gentle stream of nitrogen gas. The surface is now ready for streptavidin/avidin binding and subsequent applications.

Labeling of Maleimide-Activated Proteins

This protocol outlines the reaction of **Biotin-PEG11-SH** with a protein that has been functionalized with a maleimide group.



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Caption: Workflow for labeling a maleimide-activated protein.

Protocol:

- **Prepare Maleimide-Activated Protein:** Dissolve the maleimide-activated protein in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.

- Prepare **Biotin-PEG11-SH** Solution: Shortly before use, prepare a stock solution of **Biotin-PEG11-SH** (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction: Add a 5- to 20-fold molar excess of the **Biotin-PEG11-SH** solution to the protein solution. The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Purification: Remove the excess, unreacted **Biotin-PEG11-SH** from the biotinylated protein using a desalting column, dialysis, or size-exclusion chromatography. The purified biotinylated protein is now ready for use in downstream applications.

Conclusion

Biotin-PEG11-SH is a powerful and versatile tool for researchers in various scientific disciplines. Its unique combination of a high-affinity biotin tag, a flexible and biocompatible PEG spacer, and a reactive thiol group enables a wide range of applications in bioconjugation, surface modification, and the development of targeted therapeutics and diagnostics. This guide provides a comprehensive overview of its synthesis, characterization, and common experimental protocols to facilitate its effective use in the laboratory.

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